![molecular formula C18H11BrO3 B2554866 4-(5-Bromo-1-benzofuran-2-yl)-6-methylchromen-2-one CAS No. 108154-42-3](/img/structure/B2554866.png)
4-(5-Bromo-1-benzofuran-2-yl)-6-methylchromen-2-one
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Overview
Description
“4-(5-Bromo-1-benzofuran-2-yl)-6-methylchromen-2-one” is a chemical compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Scientific Research Applications
Antimicrobial Activity
Benzofuran derivatives, including 5-bromo-6-methylchromone, have attracted attention due to their potential antimicrobial properties. Researchers have synthesized and evaluated these compounds for their ability to combat multidrug-resistant pathogenic bacteria. Specifically, biphenyl methanones derived from this compound have shown antimicrobial activity with minimal inhibitory concentrations ranging between 0.001 and 0.500 mg/mL . Further investigations into its mechanism of action are ongoing.
Antioxidant Properties
The introduction of a hydroxyl group at the carbonyl carbon enhances the antioxidant property of 5-bromo-6-methylchromone. Tertiary alcohols and carbinols corresponding to this compound have demonstrated promising antioxidant activity. These findings suggest potential applications in oxidative stress-related conditions .
Analgesic Potential
While not extensively studied, benzofuran derivatives have been explored for their analgesic properties. Although specific data on 5-bromo-6-methylchromone’s analgesic effects are limited, its structural similarity to other bioactive benzofurans warrants further investigation .
Anti-Tumor Activity
Although not directly linked to 5-bromo-6-methylchromone, related benzofuran compounds have exhibited anti-tumor properties. For instance, (4-hydroxy-3-methyl-6-phenyl-benzofuran-2-yl)phenylmethanone has been identified as a potent anti-tumor agent . Researchers may explore similar effects for our target compound.
Biological Activity Modulation
Substituted phenyl-benzofuran compounds have been investigated for their diverse pharmacological properties, including anti-inflammatory, anticancer, and anticonvulsant effects. The unique structure of 5-bromo-6-methylchromone suggests potential modulation of various biological pathways .
Synthetic Applications
Researchers have successfully synthesized 5-bromo-6-methylchromone and its derivatives using various methods. For instance, the compound (5-bromo-1-benzofuran-2-yl)(4-bromophenyl)methanone was synthesized from the reaction of 2-bromo-1-(4-bromophenyl)ethanone and 5-bromo-2-hydroxybenzaldehyde . These synthetic pathways enable further exploration and modification of the compound for specific applications.
Future Directions
Benzofuran compounds, including “4-(5-Bromo-1-benzofuran-2-yl)-6-methylchromen-2-one”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on leveraging these compounds as potential natural drug lead compounds .
Mechanism of Action
Target of Action
Similar benzofuran derivatives have been shown to exhibit antimicrobial and antioxidant activities .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been associated with antimicrobial and antioxidant activities, suggesting they may influence related biochemical pathways .
Result of Action
Similar benzofuran derivatives have been associated with antimicrobial and antioxidant activities .
properties
IUPAC Name |
4-(5-bromo-1-benzofuran-2-yl)-6-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO3/c1-10-2-4-16-13(6-10)14(9-18(20)22-16)17-8-11-7-12(19)3-5-15(11)21-17/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKWZCNLMBQUHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C=CC(=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-1-benzofuran-2-yl)-6-methylchromen-2-one |
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